N'-[(1Z)-1-(4-nitrophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrazole ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-nitrobenzaldehyde with 3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
N’-[(1Z)-1-(4-nitrophenyl)ethylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of a nitrophenyl group, a pyrazole ring, and a carbohydrazide moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the nitrophenyl group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C15H17N5O3 |
---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17N5O3/c1-9(2)13-8-14(18-17-13)15(21)19-16-10(3)11-4-6-12(7-5-11)20(22)23/h4-9H,1-3H3,(H,17,18)(H,19,21)/b16-10- |
InChI Key |
MXERTTLDXJMJOM-YBEGLDIGSA-N |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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